2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane, piperazine, and ethoxyphenyl groups. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The adamantane moiety is known for its stability and lipophilicity, while the piperazine ring is a common scaffold in drug design, often associated with central nervous system activity. The ethoxyphenyl group adds further complexity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
-
Formation of the Adamantane-Piperazine Intermediate: : The initial step involves the reaction of adamantane with piperazine under suitable conditions to form the adamantane-piperazine intermediate. This can be achieved through nucleophilic substitution reactions, often using a halogenated adamantane derivative and piperazine in the presence of a base.
-
Acylation with Ethoxyphenyl Acetic Acid: : The intermediate is then acylated with 4-ethoxyphenyl acetic acid or its derivatives. This step usually requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may target the ethoxy group or the piperazine ring, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxy group or piperazine ring.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Substituted derivatives at the piperazine or ethoxyphenyl positions.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored as a potential therapeutic agent due to its structural features. It may exhibit activity against various neurological conditions, given the presence of the piperazine ring, which is common in central nervous system drugs.
Biological Studies: The compound can be used in studies investigating the interaction of adamantane derivatives with biological targets, such as receptors or enzymes.
Pharmacokinetics: Research can focus on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its pharmacokinetic profile.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is likely related to its interaction with specific molecular targets in the body. The piperazine ring suggests potential activity at neurotransmitter receptors, such as serotonin or dopamine receptors. The adamantane moiety may contribute to the compound’s ability to cross the blood-brain barrier and interact with central nervous system targets. The ethoxyphenyl group could further modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine moiety.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the combination of the adamantane, piperazine, and ethoxyphenyl groups. This unique structure may confer distinct pharmacological properties, such as enhanced stability, lipophilicity, and potential central nervous system activity, setting it apart from other compounds with similar scaffolds.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-2-29-22-5-3-21(4-6-22)25-23(28)17-26-7-9-27(10-8-26)24-14-18-11-19(15-24)13-20(12-18)16-24/h3-6,18-20H,2,7-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDWRSUSGQIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.